Cyclohexanediamine

Asymmetric catalysis Chiral ligands Enantioselective hydrogenation

Cyclohexanediamine (trans-1,2-DACH) is the preferred chiral backbone for constructing C2-symmetric ligands in asymmetric catalysis, delivering up to 97% enantiomeric excess in hydrogenation reactions. Substituting with flexible diamines collapses chiral induction. Enantiopure (1R,2R)- or (1S,2S)- forms are essential for reproducible high-performance outcomes in pharmaceutical synthesis and platinum chemotherapeutic development. Procure stereochemically defined DACH to ensure catalytic activity and optical purity.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 29256-90-4
Cat. No. B8721093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanediamine
CAS29256-90-4
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(N)N
InChIInChI=1S/C6H14N2/c7-6(8)4-2-1-3-5-6/h1-5,7-8H2
InChIKeyYMHQVDAATAEZLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 5 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexanediamine (CAS 29256-90-4) for Advanced Synthesis and Biomedical Research


Cyclohexanediamine (CAS 29256-90-4), primarily referring to its trans-1,2-cyclohexanediamine (DACH) isomer in research contexts, is an alicyclic diamine that serves as a critical chiral building block and metal-chelating ligand in asymmetric catalysis, coordination chemistry, and pharmaceutical development [1]. The compound exists as multiple stereoisomers, with the enantiomerically pure (1R,2R)- and (1S,2S)-trans forms being particularly valuable for creating C2-symmetric ligands that enable high enantioselectivity in catalytic transformations [2]. Unlike simple aliphatic diamines such as ethylenediamine, the rigid cyclohexane backbone imposes conformational constraints that critically influence the geometry, stability, and stereochemical outcome of metal-catalyzed reactions [3].

Why Substituting Cyclohexanediamine with Generic Diamines Risks Critical Performance Failures


Substituting trans-1,2-cyclohexanediamine (DACH) with generic diamines such as ethylenediamine, 1,3-propanediamine, or even cis-1,2-cyclohexanediamine is not scientifically or industrially prudent because the unique stereoelectronic profile of DACH is directly linked to its functional efficacy. The rigid, chiral cyclohexane backbone of DACH enforces a specific chelate ring conformation and N–M–N bite angle that is distinct from the flexible aliphatic chains of common diamines [1]. This conformational rigidity translates to significant differences in the enantioselectivity of asymmetric reactions; for example, catalysts derived from DACH yield enantiomeric excesses up to 97% in asymmetric hydrogenation, a level of stereocontrol that is unattainable with more flexible diamines that cannot maintain a consistent chiral environment around the metal center [2]. Furthermore, the use of cis-1,2-cyclohexanediamine or a racemic mixture can abolish chiral induction or lead to reduced catalytic activity, making precise stereochemical selection a non-negotiable requirement for reproducible, high-performance outcomes [3].

Cyclohexanediamine Evidence Guide: Quantified Performance Differentiation for Procurement Decisions


Superior Enantioselectivity in Asymmetric Hydrogenation: DACH-Derived Rhodium Catalysts vs. Flexible Diamine Systems

Trans-1,2-cyclohexanediamine (DACH)-derived monodentate phosphine ligands, when complexed with rhodium(I), catalyze the asymmetric hydrogenation of α,β-dehydroamino acids with exceptional enantioselectivity, achieving up to 97% enantiomeric excess (ee) [1]. This performance is a direct consequence of the rigid, chiral cyclohexane backbone of DACH, which enforces a well-defined chiral environment around the metal center via a 'backdoor induction' mechanism involving outer-coordination sphere interactions [1]. In contrast, flexible aliphatic diamines such as ethylenediamine or 1,3-propanediamine lack the conformational rigidity to maintain a consistent chiral pocket, resulting in significantly lower or negligible enantioselectivity in analogous catalytic systems [2].

Asymmetric catalysis Chiral ligands Enantioselective hydrogenation

Enhanced In Vivo Antitumor Efficacy: 4-Methyl-DACH Oxaliplatin Derivative vs. Parent Oxaliplatin

A novel oxaliplatin derivative featuring a (1R,2R,4R)-4-methyl-1,2-cyclohexanediamine ligand demonstrates significantly improved in vivo antitumor activity compared to the clinically established parent drug oxaliplatin [1]. In the murine L1210 leukemia model, this methyl-substituted DACH-platinum complex increased lifespan by >200% at its optimal dose, compared to a 152% increase for oxaliplatin at its optimal dose [1]. The maximum tolerated dose (MTD) for the derivative was also higher, and long-term survival was achieved in 5 out of 6 treated animals, versus 2 out of 6 for oxaliplatin [1].

Anticancer Platinum drugs Oxaliplatin analog

Superior RNA Cleavage Activity: trans-(±)-DACH vs. Other Organic Catalysts for HIV-1 TAR RNA

In a screen of organic catalysts for the cleavage of the HIV-1 TAR RNA upper stem-loop region, trans-(±)-cyclohexane-1,2-diamine (DACH) exhibited the highest activity among all tested compounds, achieving 31% RNA cleavage after 18 hours at 37°C [1]. This activity was superior to that of other aliphatic and aromatic diamines, primary amines, and amino alcohols evaluated in the same study, establishing DACH as the most effective non-metallic RNA cleaving agent within the tested library [1].

Antiviral RNA cleavage HIV

Comparative Acute Toxicity Profile: DCH vs. 2-Methyl-1,5-pentanediamine and 1,3-Diaminopentane

A comparative toxicological review of three alkyl diamines—1,2-cyclohexanediamine (DCH), 2-methyl-1,5-pentanediamine (2-MP), and 1,3-diaminopentane (DAMP)—found that all three exhibit relatively low acute oral and inhalation toxicity in rats, with lethal levels ranging from 1000 to 2300 mg/kg (oral) and 2.9 to 4.3 mg/L (4-h inhalation) [1]. However, DCH and DAMP were identified as dermal sensitizers in guinea pigs, whereas 2-MP was not [1]. In repeated exposure inhalation studies, both DCH and 2-MP produced upper respiratory tract irritation, with no significant systemic effects observed [1].

Toxicology Safety assessment Industrial handling

Cyclohexanediamine Procurement Guide: High-Impact Applications Supported by Evidence


Design and Synthesis of High-Performance Asymmetric Catalysts

Cyclohexanediamine, particularly its enantiopure trans-1,2 isomers, is the preferred chiral backbone for constructing ligands used in asymmetric hydrogenation, transfer hydrogenation, and other catalytic enantioselective transformations. The demonstrated ability of DACH-derived catalysts to achieve up to 97% enantiomeric excess in hydrogenation reactions [1] makes it a critical building block for research groups and pharmaceutical companies aiming to produce chiral intermediates with high optical purity. Procuring the correct stereoisomer (e.g., (1R,2R)- or (1S,2S)-) is essential, as the use of a racemic mixture or incorrect isomer will result in a complete loss of chiral induction [2].

Development of Next-Generation Platinum-Based Anticancer Agents

The improved in vivo efficacy of a 4-methyl-substituted cyclohexanediamine-oxaliplatin derivative, which outperformed the parent drug oxaliplatin in a murine leukemia model (ILS >200% vs. 152%) [3], underscores the value of cyclohexanediamine as a ligand scaffold in medicinal chemistry. Researchers focused on developing new platinum chemotherapeutics should prioritize cyclohexanediamine derivatives with specific stereochemical and substituent patterns to optimize both antitumor activity and therapeutic index. Procurement of high-purity, stereochemically defined cyclohexanediamine precursors is therefore a key step in the development of advanced drug candidates.

Exploration of Non-Metallic RNA-Targeting Antiviral Agents

The finding that trans-(±)-cyclohexane-1,2-diamine is a potent organic catalyst for the cleavage of structured HIV-1 RNA (31% cleavage) [4] highlights its potential as a lead scaffold for developing novel antiviral agents. Research programs investigating RNA-targeted therapeutics for HIV, hepatitis C, or other RNA viruses should consider procuring cyclohexanediamine for use as a starting material in the synthesis of small-molecule libraries aimed at disrupting viral RNA structure and function. Its activity as a non-metallic RNA cleaving agent offers a distinct advantage over metal-based complexes, which often suffer from poor pharmacological profiles [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclohexanediamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.